Compound Description: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a heterocyclic amine formed during high-temperature meat cooking. It is considered a potential carcinogen, especially concerning liver cancer. Studies have shown that MeAαC can form DNA adducts in the liver of rats in a dose-dependent manner. [] Additionally, it has been linked to a higher risk of developing preneoplastic foci in rat livers compared to other cooked meat carcinogens like PhIP. []
Compound Description: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine formed in cooked meat and considered a potential human carcinogen, potentially linked to prostate cancer. [, , , , ] PhIP has been found to be selectively toxic to dopaminergic neurons in vitro, possibly by inducing oxidative stress. [] Human intestinal microbiota can metabolize PhIP into various metabolites. [, , ] Studies have shown that PhIP and its metabolite N-OH-PhIP are selectively toxic to dopaminergic neurons. [] PhIP is metabolized differently than MeIQx by P450 enzymes, primarily undergoing bioactivation through exocyclic amine oxidation rather than detoxification via 8-methyl group oxidation. []
Compound Description: 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is another heterocyclic amine found in cooked meats and considered a potential carcinogen. [, ] Although it is structurally similar to PhIP, MeIQx exhibits different metabolic pathways in humans, primarily undergoing detoxification through P450 1A2-mediated oxidation of the 8-methyl group. [] Studies have indicated that human prostate cells might be less susceptible to MeIQx-induced DNA damage compared to PhIP. []
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